

# Mass Spectrometry of 2-bromo-7-methoxy-9H-carbazole: A Technical Guide

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## Compound of Interest

Compound Name: **2-bromo-7-methoxy-9H-carbazole**

Cat. No.: **B1278096**

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This technical guide provides a comprehensive overview of the mass spectrometric analysis of **2-bromo-7-methoxy-9H-carbazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its analysis, presents predicted mass spectral data based on established fragmentation principles, and visualizes the analytical workflow.

## Introduction

**2-bromo-7-methoxy-9H-carbazole** ( $C_{13}H_{10}BrNO$ ) is a substituted carbazole derivative.<sup>[1]</sup> The carbazole scaffold is found in numerous biologically active compounds, and bromination and methoxylation are common modifications in the development of new therapeutic agents.<sup>[2]</sup> Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. Understanding the fragmentation behavior of **2-bromo-7-methoxy-9H-carbazole** is critical for its unambiguous identification in complex matrices.

## Predicted Mass Spectrometry Data

While a publicly available experimental mass spectrum for **2-bromo-7-methoxy-9H-carbazole** is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the known behavior of carbazoles, brominated aromatic compounds, and methoxy-substituted aromatics. The molecular ion is expected to be prominent due to the stability of the

carbazole ring system.<sup>[3][4]</sup> Key fragmentation pathways likely include the loss of the bromine atom, the methyl group from the methoxy moiety, and potentially the entire methoxy group.

The molecular weight of **2-bromo-7-methoxy-9H-carbazole** is 276.13 g/mol, and its monoisotopic mass is approximately 274.9946 Da.<sup>[1][5]</sup> The presence of a bromine atom will result in a characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak, owing to the natural abundance of the <sup>79</sup>Br and <sup>81</sup>Br isotopes.

The following table summarizes the predicted major ions and their proposed structures.

| m/z (predicted) | Proposed Fragment                               | Relative Intensity (Predicted) | Notes   |
|-----------------|---|--------------------------------|---|
| 277/279         | [M+H] <sup>+</sup>                              | High                           | Protonated molecular ion (in ESI)                         |
| 275/277         | [M] <sup>+-•</sup>                              | High                           | Molecular ion (in EI), showing Br isotope pattern         |
| 260/262         | [M-CH <sub>3</sub> ] <sup>+</sup>               | Medium                         | Loss of a methyl radical from the methoxy group           |
| 196             | [M-Br] <sup>+</sup>                             | High                           | Loss of the bromine atom                                  |
| 181             | [M-Br-CH <sub>3</sub> ] <sup>+</sup>            | Medium                         | Subsequent loss of a methyl radical after bromine loss    |
| 167             | [C <sub>12</sub> H <sub>9</sub> N] <sup>+</sup> | Low                            | Carbazole radical cation, loss of Br and OCH <sub>3</sub> |

## Experimental Protocols

A standard approach for the mass spectrometric analysis of **2-bromo-7-methoxy-9H-carbazole** would involve either Gas Chromatography-Mass Spectrometry (GC-MS) for a

volatile sample or Liquid Chromatography-Mass Spectrometry (LC-MS) for a less volatile sample or for analysis from complex mixtures.

## Sample Preparation

- Standard Solution Preparation: Accurately weigh approximately 1 mg of **2-bromo-7-methoxy-9H-carbazole** and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to prepare a stock solution of 1 mg/mL.
- Working Solution Preparation: Serially dilute the stock solution with the same solvent to achieve a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.
- Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

## GC-MS Analysis

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
- Injector Temperature: 280 °C.
- Injection Volume: 1 µL (splitless mode).
- Oven Temperature Program:
  - Initial temperature: 150 °C, hold for 1 minute.
  - Ramp: 15 °C/min to 300 °C.
  - Hold at 300 °C for 5 minutes.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-500.

## LC-MS Analysis

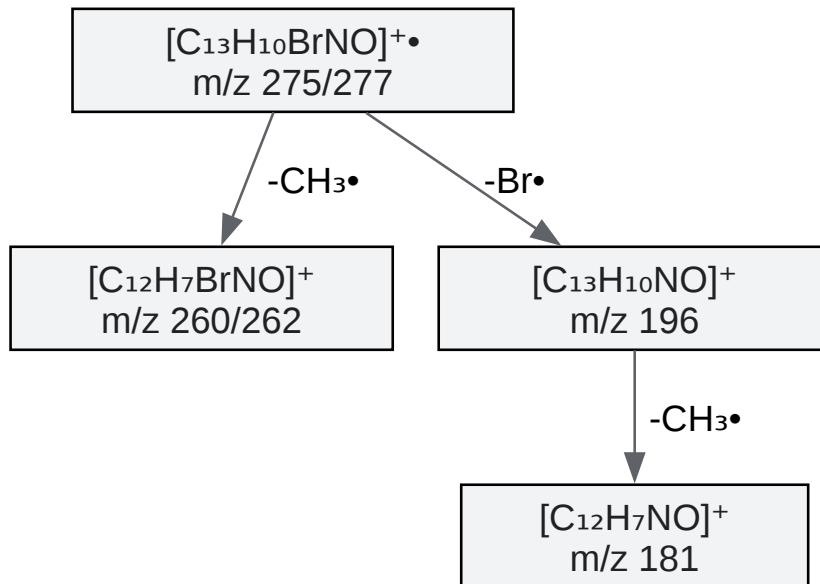
- Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.
- Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.
- Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8  $\mu$ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
  - Start with 5% B.
  - Linear gradient to 95% B over 10 minutes.
  - Hold at 95% B for 2 minutes.
  - Return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Mass Range: m/z 100-800.

## Visualizations

### Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathway of **2-bromo-7-methoxy-9H-carbazole** under electron ionization.

## Predicted Fragmentation of 2-bromo-7-methoxy-9H-carbazole

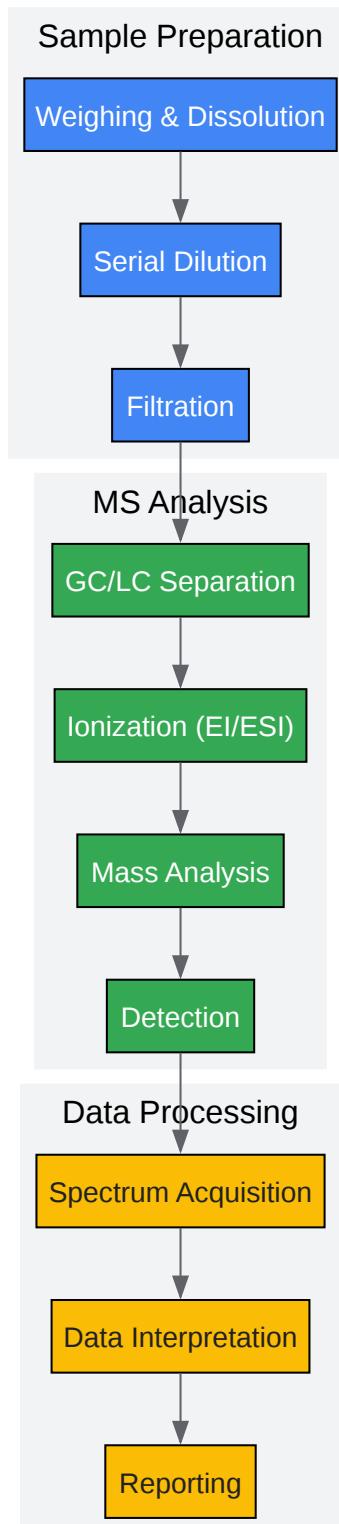
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Caption: Predicted EI fragmentation of **2-bromo-7-methoxy-9H-carbazole**.

## Experimental Workflow

The generalized workflow for the mass spectrometric analysis of **2-bromo-7-methoxy-9H-carbazole** is depicted below.

## General MS Experimental Workflow

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Caption: Workflow for mass spectrometric analysis.

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## References

- 1. calpaclab.com [calpaclab.com]
- 2. Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbazole [webbook.nist.gov]
- 4. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-bromo-7-methoxy-9h-carbazole (C13H10BrNO) [pubchemlite.lcsb.uni.lu]
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